N'-Hydroxy-6-methoxypyridazine-3-carboximidamide N'-Hydroxy-6-methoxypyridazine-3-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17821815
InChI: InChI=1S/C6H8N4O2/c1-12-5-3-2-4(8-9-5)6(7)10-11/h2-3,11H,1H3,(H2,7,10)
SMILES:
Molecular Formula: C6H8N4O2
Molecular Weight: 168.15 g/mol

N'-Hydroxy-6-methoxypyridazine-3-carboximidamide

CAS No.:

Cat. No.: VC17821815

Molecular Formula: C6H8N4O2

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

N'-Hydroxy-6-methoxypyridazine-3-carboximidamide -

Specification

Molecular Formula C6H8N4O2
Molecular Weight 168.15 g/mol
IUPAC Name N'-hydroxy-6-methoxypyridazine-3-carboximidamide
Standard InChI InChI=1S/C6H8N4O2/c1-12-5-3-2-4(8-9-5)6(7)10-11/h2-3,11H,1H3,(H2,7,10)
Standard InChI Key FAGICXQOTKQBNK-UHFFFAOYSA-N
Isomeric SMILES COC1=NN=C(C=C1)/C(=N/O)/N
Canonical SMILES COC1=NN=C(C=C1)C(=NO)N

Introduction

N'-Hydroxy-6-methoxypyridazine-3-carboximidamide is a heterocyclic organic compound featuring a pyridazine ring substituted with hydroxyl and methoxy groups, as well as a carboximidamide functional group. Its molecular formula is C6H8N4O2C_6H_8N_4O_2, and its molecular weight is approximately 168.16 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in drug discovery and development, due to its unique structural and chemical properties .

Structural Features

The compound's structure includes:

  • A pyridazine ring (a six-membered aromatic ring containing two nitrogen atoms).

  • A hydroxyl group (-OH) attached to the carboximidamide moiety, enhancing its reactivity.

  • A methoxy group (-OCH3_3) at the sixth position, which improves solubility and influences electronic properties.

The structural versatility of N'-Hydroxy-6-methoxypyridazine-3-carboximidamide makes it an attractive candidate for various chemical reactions and biological studies.

Synthesis

The synthesis of N'-Hydroxy-6-methoxypyridazine-3-carboximidamide typically involves:

  • Starting with 6-methoxypyridazine-3-carboxylic acid as the core precursor.

  • Reacting the precursor with hydroxylamine under dehydrating conditions to introduce the hydroxyl group at the carboximidamide site.

  • Employing reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction during intermediate steps.

This multi-step process highlights the need for precise reaction control to ensure high yield and purity.

Biological Activity

N'-Hydroxy-6-methoxypyridazine-3-carboximidamide exhibits significant biological activity, attributed to its ability to interact with biological targets such as enzymes or receptors. Similar compounds have demonstrated:

  • Antimicrobial activity.

  • Potential anticancer properties through enzyme inhibition or DNA interaction.

  • Metal ion complexation, influencing enzymatic pathways.

These activities suggest that the compound could serve as a lead molecule for therapeutic applications.

Potential Applications

The compound's applications span multiple fields:

  • Medicinal Chemistry: As a scaffold for designing drugs targeting infections or cancer.

  • Organic Synthesis: A building block for synthesizing more complex heterocyclic compounds.

  • Biochemical Research: Studying interactions with divalent metal ions like zinc and copper, which are crucial in enzymatic processes .

Comparative Analysis with Related Compounds

A comparison of N'-Hydroxy-6-methoxypyridazine-3-carboximidamide with structurally similar compounds highlights its uniqueness:

Compound NameStructural FeaturesUnique Properties
N'-Hydroxy-N-methylacetamideAcetamide derivativeKnown for synthetic organic chemistry roles
N-Hydroxy-5-(trifluoromethyl)nicotinimidamideNicotine derivative with trifluoromethylPotential neuroprotective effects
N-Hydroxy-2-methoxynicotinimidamideMethoxy-substituted nicotine-like structureDisplays diverse biological activities

This table underscores the importance of structural modifications in influencing biological activity and pharmacological potential.

Safety Considerations

While promising, N'-Hydroxy-6-methoxypyridazine-3-carboximidamide requires careful handling due to potential toxicity. Safety data sheets recommend avoiding direct contact and inhalation during laboratory handling.

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